molecular formula C17H16O2 B2570483 (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one CAS No. 32111-71-0

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B2570483
CAS No.: 32111-71-0
M. Wt: 252.313
InChI Key: ABJALCOAMMGTJD-JLHYYAGUSA-N
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Description

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities Chalcones are characterized by the presence of an aromatic ketone and an enone structure

Biochemical Analysis

Biochemical Properties

4-Ethyloxychalcone interacts with various enzymes and proteins, influencing biochemical reactions . For instance, it has been found to exhibit significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism . This interaction suggests that 4-Ethyloxychalcone may play a role in regulating blood glucose levels .

Cellular Effects

4-Ethyloxychalcone has been observed to have significant effects on various types of cells and cellular processes . For example, it has been found to lower fasting blood glucose levels in alloxan-induced diabetic rats, indicating its potential influence on cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-Ethyloxychalcone involves its interactions with biomolecules at the molecular level . For instance, it has been found to inhibit α-glucosidase, suggesting a potential mechanism of action in the regulation of blood glucose levels .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Ethyloxychalcone has been observed to produce a significant decrease in fasting blood glucose levels over a period of 42 days of treatment . This suggests that the effects of 4-Ethyloxychalcone may change over time, potentially due to factors such as the compound’s stability and degradation .

Dosage Effects in Animal Models

In animal models, the effects of 4-Ethyloxychalcone have been found to vary with different dosages . For example, it has been observed to produce a significant glucose-lowering effect in an oral glucose tolerance test, comparable with the standard glibenclamide .

Metabolic Pathways

4-Ethyloxychalcone is involved in metabolic pathways related to glucose metabolism, as suggested by its inhibition of α-glucosidase . This could potentially affect metabolic flux or metabolite levels .

Preparation Methods

The synthesis of (2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization using solvents like dichloromethane and hexane .

Chemical Reactions Analysis

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Cyclization: It can participate in cyclization reactions to form heterocyclic compounds like pyrazolines and isoxazoles.

Scientific Research Applications

Comparison with Similar Compounds

(2E)-3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-one can be compared with other chalcone derivatives, such as:

These comparisons highlight the unique features of this compound, such as its specific substituents and their impact on its chemical and biological properties.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-19-16-11-8-14(9-12-16)10-13-17(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJALCOAMMGTJD-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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